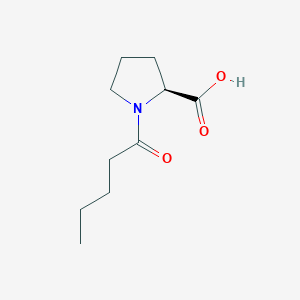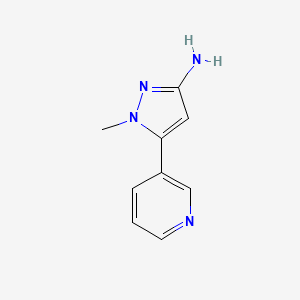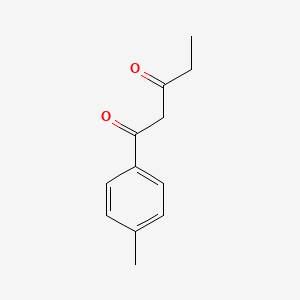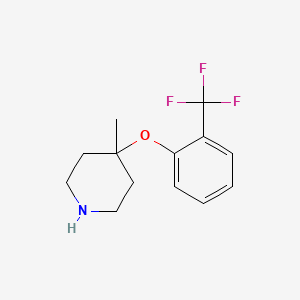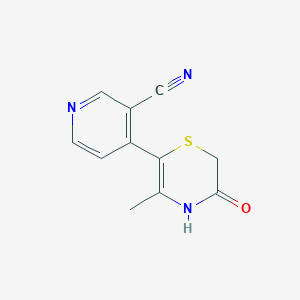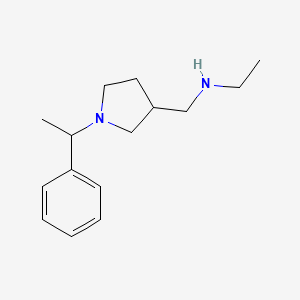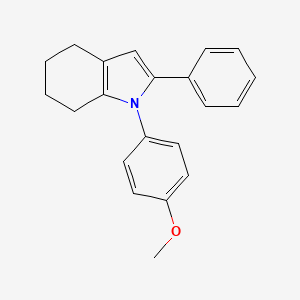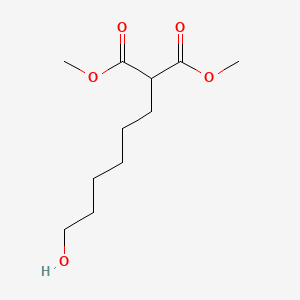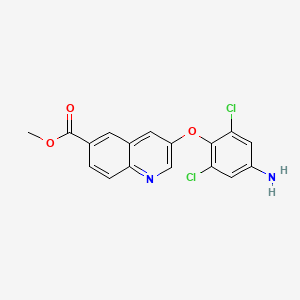
methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with an amino-dichlorophenoxy group and a carboxylic acid methyl ester group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-6-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-amino-2,6-dichlorophenol, which is then reacted with quinoline derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of concentrated sulfuric acid and sodium nitrite under an ice bath .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high purity and yield. Methods such as continuous flow synthesis and automated batch reactors can be employed to produce the compound efficiently. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
化学反应分析
Types of Reactions
methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in glacial acetic acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The amino and chloro groups on the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium nitrite in sulfuric acid under an ice bath.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted phenoxy-quinoline derivatives.
科学研究应用
methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
4-Amino-2,6-dichloropyridine: Shares the amino-dichloro substitution pattern but has a pyridine core instead of quinoline.
6-(4-Amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one: Similar phenoxy substitution but with a pyridazinone core.
Uniqueness
methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-6-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties
属性
分子式 |
C17H12Cl2N2O3 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC 名称 |
methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-6-carboxylate |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-23-17(22)9-2-3-15-10(4-9)5-12(8-21-15)24-16-13(18)6-11(20)7-14(16)19/h2-8H,20H2,1H3 |
InChI 键 |
WNLRCUMSWNCWFD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=CC(=CN=C2C=C1)OC3=C(C=C(C=C3Cl)N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloro-4-[2,2,2-trichloro-1-(4-chlorophenoxy)ethyl]benzene](/img/structure/B8499923.png)

![2,4'-Dichloro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8499939.png)
